Tin mesoporphyrin
Beschreibung
Synthetic Methodologies
The synthesis of Tin mesoporphyrin (SnMP) typically involves the precise coordination of tin ions with mesoporphyrin precursors nih.gov. Various approaches have been developed, often starting from readily available porphyrin compounds like hemin (B1673052) (protoporphyrin IX iron(III) chloride) or protoporphyrin IX itself fishersci.fi.
One common synthetic route involves the transmetallation of hemin, followed by the hydrogenation of the resulting tin protoporphyrin IX to yield this compound wikipedia.orgwikipedia.org. Another method initiates with the formation of a protoporphyrin methyl ester from hemin, which then undergoes metal insertion and subsequent hydrogenation wikipedia.orgwikipedia.org. A hydrogen-free hydrogenation method can also be employed to produce a mesoporphyrin IX intermediate from hemin, followed by the insertion of the tin metal wikipedia.orgwikipedia.org.
A two-stage hydrogenation process has also been described for the preparation of this compound fishersci.fi. In one embodiment, heme (hemin) is reduced using hydrogen in the presence of a palladium/carbon (Pd/C) catalyst, typically with methyl tert-butyl ether (MTBE) as the solvent, to form mesoporphyrin IX formate (B1220265) nih.gov. This intermediate is then subjected to tin insertion nih.gov. The tin insertion step often involves heating mesoporphyrin IX formate with a tin(II) carrier, such as tin(II) halides or tin(II) acetate (B1210297), in an acidic environment (e.g., acetic acid) buffered with an acetate ion, in the presence of an oxidant, under reflux conditions fishersci.fi.
Chemical Derivatization
This compound can undergo chemical derivatization to modify its properties, particularly its solubility. One notable derivatization involves its reaction with amino acids in a basic solution to form water-soluble amino-acid complexes of this compound fishersci.fi. This chemical modification leads to observable changes in the UV/VIS spectra, indicating the formation of new chemical bonds between the amino acid and the this compound molecule fishersci.fi. Such derivatization can significantly alter the solubility characteristics of the compound fishersci.fi.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZJTIZVZFNCM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N4O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106344-20-1 | |
| Record name | Stannsoporfin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannsoporfin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04912 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANNSOPORFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Spectroscopic and Chromatographic Methods for Purity Assessment and Structural Confirmation
Spectroscopic Methods
Spectroscopic methods provide detailed insights into the molecular structure and electronic properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental tool for the characterization of porphyrins and metalloporphyrins, including SnMP nih.govnih.govuni.luciteab.comnih.gov. Porphyrins typically exhibit a highly intense absorption band in the near-UV region, known as the Soret band (or B-band), usually found between 390 nm and 430 nm nih.govresearchgate.netlasalle.edu. Additionally, lower intensity bands, referred to as Q-bands, appear at longer wavelengths, typically between 500 nm and 680 nm nih.govresearchgate.netlasalle.edu. For metalloporphyrins with higher symmetry, such as those with a central metal ion like tin, the Q-bands often appear as two transitions researchgate.net. Changes in the UV-Vis absorption spectrum, such as those observed around 350 nm, can indicate the formation of chemical bonds during derivatization processes, for instance, when SnMP forms complexes with amino acids fishersci.fi.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR, is crucial for confirming the detailed molecular structure of this compound researchgate.netciteab.com. These techniques provide information about the chemical environment of hydrogen, carbon, and tin atoms within the molecule. For related tin(IV) porphyrin complexes, ¹H NMR data have been reported, showing characteristic chemical shifts for formate (B1220265) protons and tin-proton coupling constants capes.gov.br. The splitting patterns and chemical shifts observed in NMR spectra are indicative of the specific arrangement of atoms and the presence of ethyl groups on the porphyrin macrocycle, which distinguish mesoporphyrin from protoporphyrin wikipedia.orgguidetopharmacology.org.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify characteristic functional groups and confirm the presence of specific bonds within the SnMP structure nih.govnih.govnih.gov. Typical FT-IR spectra of porphyrins show characteristic C-H vibrations, and the disappearance of N-H vibrations upon metalation indicates the successful incorporation of the metal ion into the porphyrin core nih.govrsc.org.
Mass Spectrometry (MS)
Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are used for precise molecular weight determination and structural confirmation nih.govnih.govuni.luciteab.comdrugbank.comnih.govfrontiersin.org. The molecular weight of this compound is approximately 754.3 g/mol wikipedia.org. High-resolution mass spectrometry can definitively identify compounds based on their exact masses, even in complex samples nih.gov. ICP-MS is particularly useful for the quantitative analysis of tin content in samples, as demonstrated in studies quantifying tin in tissue samples oup.com.
Chromatographic Methods
Chromatographic methods are indispensable for assessing the purity of this compound and separating it from impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely recognized as the method of choice for the separation and quantification of porphyrins, including this compound nih.govfrontiersin.orgontosight.aibiosynth.comresearchgate.netsigmaaldrich.com. Reversed-phase HPLC (RP-HPLC) is commonly used, often employing C18 stationary phases nih.govfrontiersin.orgbiosynth.com. Gradient elution programs are typical, utilizing mobile phases composed of organic solvents like methanol (B129727) and acetonitrile, often modified with aqueous buffers containing formic acid or ammonium (B1175870) acetate (B1210297) nih.govfrontiersin.orgbiosynth.comresearchgate.net. UV detection, typically at the Soret band maximum of the porphyrin, is used for monitoring and quantification nih.govfrontiersin.orgbiosynth.com. HPLC methods are capable of resolving SnMP from synthetic by-products and degradation products, making them suitable for purity assessment and stability studies ontosight.ai.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative separation and purity screening of porphyrins biosynth.comguidetomalariapharmacology.orgresearchgate.net. TLC can handle relatively crude samples and offers flexibility in method and detection guidetomalariapharmacology.org. For porphyrins, RP-18 stationary phases with methanol as the mobile phase have been reported researchgate.net. After development, chromatograms can be visually inspected under UV light or densitometrically scanned for quantification researchgate.net.
Table 1: Typical Spectroscopic Characteristics of Porphyrins and Metalloporphyrins
| Spectroscopic Method | Characteristic Features for Porphyrins/Metalloporphyrins | Relevance for this compound |
Advanced Spectroscopic Characterization and Photophysical Properties of Tin Mesoporphyrin
Electronic Absorption Spectroscopy of Tin Mesoporphyrin in Various Environments
The electronic absorption spectrum of a porphyrin is characterized by two main features: an intense band in the near-UV region, known as the Soret or B band, and several weaker bands in the visible region, called Q-bands. jhuapl.edulasalle.edu These transitions arise from π-π* electronic transitions within the porphyrin macrocycle. lasalle.edu The Gouterman four-orbital model is commonly used to explain these spectral features, involving transitions from the two highest occupied molecular orbitals (HOMO) to the two lowest unoccupied molecular orbitals (LUMO). lasalle.edunih.gov For metalloporphyrins like this compound, the increased symmetry compared to free-base porphyrins typically results in a simplified Q-band structure, often showing only two bands. jhuapl.eduresearchgate.net
The position and intensity of the Soret and Q-bands of this compound are sensitive to the solvent environment. pdx.edu Changes in solvent polarity, refractive index, and coordinating ability can perturb the electronic energy levels of the porphyrin, leading to shifts in the absorption maxima (solvatochromism).
Generally, porphyrin spectra exhibit a red shift (bathochromic shift) in the Soret and Q-bands with increasing solvent polarity or polarizability. pdx.edu For instance, moving from a nonpolar solvent like cyclohexane (B81311) to a more polar solvent like dichloromethane (B109758) or dimethyl sulfoxide (B87167) can cause the absorption peaks to shift to longer wavelengths. nih.gov This effect is attributed to the differential stabilization of the ground and excited states of the porphyrin molecule by the solvent molecules.
The specific absorption maxima for this compound can vary, but typical values fall within a predictable range. The Soret band is generally observed around 400-420 nm, while the two primary Q-bands appear in the 500-600 nm region. jhuapl.edunih.gov
| Solvent | Polarity/Property | Typical Soret Band (nm) | Typical Q-Bands (nm) |
| Cyclohexane | Nonpolar | ~424 | ~550, ~590 |
| Dichloromethane (DCM) | Polar Aprotic | ~428 | ~560, ~600 |
| Tetrahydrofuran (THF) | Polar Aprotic | ~437 | ~566, ~641 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~430 | ~565, ~610 |
Porphyrins, including this compound, have a strong tendency to self-assemble or aggregate in solution, particularly in aqueous or highly polar environments, due to π–π stacking interactions and hydrophobic effects. nih.gov This aggregation significantly alters the electronic absorption spectrum. The formation of "H-aggregates" (face-to-face stacking) typically results in a blue-shift (hypsochromic shift) of the Soret band, while "J-aggregates" (edge-to-edge arrangement) lead to a red-shifted, sharp band. nih.gov The state of aggregation can influence the photophysical properties and must be controlled for accurate spectroscopic analysis. scienceopen.comfrontiersin.org
Disaggregation can be achieved through several strategies:
Solvent Choice: Using "good" solvents, such as chloroform, dichloromethane, or THF, where the porphyrin is highly soluble, minimizes aggregation. nih.gov
Use of Surfactants: Incorporating surfactants can create micelles that encapsulate the porphyrin molecules, preventing them from stacking.
Polymer Matrices: Dispersing the porphyrin in a polymer matrix can physically separate the molecules. nih.gov
Dilution: Working at very low concentrations is the simplest method to reduce the likelihood of intermolecular interactions.
Vibrational Spectroscopic Analysis of this compound (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound. researchgate.netias.ac.in These techniques probe the vibrational modes of the molecule, which are sensitive to the nature of the central metal ion, the macrocycle structure, and peripheral substituents. researchgate.netspectroscopyonline.com
FTIR Spectroscopy: In FTIR spectroscopy of metalloporphyrins, the disappearance of the N-H stretching vibration band (typically around 3300-3320 cm⁻¹) that is present in the free-base porphyrin is a clear indicator of metal insertion into the porphyrin core. mdpi.com Other characteristic bands include C=C and C=N stretching modes of the macrocycle in the 1500-1650 cm⁻¹ region and C-H stretching and bending vibrations. nih.gov The coordination of the tin atom can be inferred from bands in the low-frequency region, which may correspond to Sn-N vibrations. spectroscopyonline.com
Raman Spectroscopy: Resonance Raman (RR) spectroscopy is particularly powerful for studying porphyrins. ias.ac.innih.gov By using an excitation wavelength that coincides with an electronic absorption band (e.g., the Soret or a Q-band), the vibrational modes of the porphyrin chromophore can be selectively enhanced. ias.ac.in The high-frequency region (1300-1700 cm⁻¹) of the Raman spectrum contains several "marker bands" that are sensitive to the oxidation state, spin state, and coordination number of the central metal, as well as the geometry of the porphyrin core. researchgate.net For metalloporphyrins, vibrations involving the metal-ligand bonds can be observed in the low-frequency region. spectroscopyonline.com
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (absent in SnMP) | FTIR | ~3310 |
| C=C, C=N Macrocycle Stretch | FTIR, Raman | 1500 - 1650 |
| Pyrrole (B145914) Breathing/Stretching | Raman | 1350 - 1400 |
| C-H Bending/Stretching | FTIR, Raman | 700 - 1300, 2800 - 3100 |
| Sn-N Stretch | FTIR, Raman | < 650 |
Nuclear Magnetic Resonance Spectroscopy of this compound (¹H, ¹³C, ¹¹⁹Sn NMR)
NMR spectroscopy is a fundamental tool for the structural elucidation of diamagnetic metalloporphyrins like tin(IV) mesoporphyrin. mdpi.com
¹H NMR: The proton NMR spectrum of a porphyrin is highly characteristic due to the large ring current effect of the aromatic macrocycle. This effect causes the internal N-H protons (in free-base porphyrins) to be highly shielded (appearing upfield, often at negative ppm values) and the peripheral protons (meso and β-pyrrolic) to be highly deshielded (appearing far downfield, typically 8-10 ppm). In this compound, the absence of N-H protons simplifies the upfield region. The signals for the ethyl and methyl substituents on the pyrrole rings and the propanoic acid side chains would appear in the more typical aliphatic region, though still influenced by the macrocycle. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons of the porphyrin macrocycle resonate at low field. The chemical shifts are sensitive to the substituents and the central metal ion. rsc.org
¹¹⁹Sn NMR: Tin has two NMR-active spin-½ isotopes, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more sensitive and abundant. northwestern.edu ¹¹⁹Sn NMR is highly sensitive to the coordination environment and geometry of the tin center. nih.gov The chemical shift of ¹¹⁹Sn covers a very wide range (over 5000 ppm). northwestern.edu For hexa-coordinated tin(IV) complexes, such as tin porphyrins with axial ligands, the ¹¹⁹Sn chemical shift is typically found in a specific region, with reported values for some complexes being around -331 ppm. researchgate.net The ¹¹⁹Sn chemical shift is sensitive to the nature of any axial ligands attached to the tin atom. nih.gov Two-dimensional correlation techniques like ¹H-¹¹⁹Sn HMQC can be particularly useful for assigning proton signals that are coupled to the tin nucleus, such as those of axial ligands or nearby pyrrolic protons. nih.gov
Time-Resolved Photophysical Investigations of this compound
This compound is known to be photoreactive, a property rooted in its photophysical behavior upon light absorption. researchgate.netresearchgate.net Time-resolved spectroscopic techniques are essential for understanding the dynamics of the excited states that lead to this photoreactivity. mdpi.com
Upon absorption of a photon (typically in the Soret or Q-bands), the this compound molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). The molecule then undergoes rapid internal conversion to the lowest excited singlet state (S₁). From the S₁ state, it can either decay back to the ground state via fluorescence or undergo a process called intersystem crossing (ISC) to a long-lived triplet state (T₁). nih.govscienceopen.com
For this compound, the presence of the heavy tin atom significantly enhances the rate of intersystem crossing due to spin-orbit coupling. This leads to a high quantum yield for the formation of the triplet state. nih.gov These triplet states are relatively long-lived, and their lifetimes can be measured using techniques like flash photolysis or time-resolved phosphorescence. nih.govresearchgate.netresearchgate.net
The long-lived triplet state of this compound is readily quenched by molecular oxygen (O₂), which is itself in a triplet ground state. researchgate.netresearchgate.net This energy transfer process converts the porphyrin back to its ground state and excites the oxygen to its highly reactive singlet state (¹O₂). The generation of singlet oxygen is the primary mechanism behind the photosensitizing and phototoxic effects observed for this compound. nih.govscienceopen.com The triplet state lifetime is a critical parameter, as a longer lifetime increases the probability of interaction with molecular oxygen, leading to more efficient singlet oxygen generation. nih.gov Studies have shown that this compound possesses a long-lived triplet state, which is a key characteristic of its photoreactivity. researchgate.netresearchgate.net
Quantum Yield Determinations for Excited States
The photophysical behavior of a metalloporphyrin is fundamentally described by the quantum yields of its various excited state processes. The quantum yield (Φ) represents the efficiency of a specific process, defined as the ratio of photons emitted or molecules formed to the number of photons absorbed. For this compound, the key excited states are the singlet (S₁) and triplet (T₁) states.
Upon absorption of light, the molecule is promoted to an excited singlet state. From here, it can relax via several pathways, including fluorescence (emission of a photon from S₁) or intersystem crossing (a non-radiative transition to the triplet state). The efficiency of these processes is dictated by the central tin(IV) ion, which, as a heavy atom, significantly influences spin-orbit coupling. This effect promotes intersystem crossing from the singlet state to the triplet state, a characteristic feature of heavy metal porphyrins.
Consequently, tin porphyrins generally exhibit low fluorescence quantum yields (Φ_F) but high triplet state quantum yields (Φ_T). While specific data for this compound is not extensively reported, studies on the closely related tin(IV)-protoporphyrin IX (SnPP) provide valuable insights. SnPP, which differs from this compound only by the presence of two vinyl groups instead of ethyl groups, demonstrates a high triplet quantum yield, with values reported to be in the range of 0.6 to 0.8. nih.gov It is expected that this compound would have a similarly high triplet quantum yield. The triplet lifetime of this compound has been noted to be significantly longer than that of tin protoporphyrin. nih.govscienceopen.com
In contrast, the fluorescence quantum yield is low. For comparison, the fluorescence quantum yield for a generic Sn(IV) octaethylporphyrin complex has been reported to be approximately 0.010. researchgate.net This efficient population of the triplet state is a prerequisite for the photosensitizing capabilities of the molecule, particularly the generation of singlet oxygen.
| Compound | Triplet Quantum Yield (Φ_T) | Fluorescence Quantum Yield (Φ_F) | Triplet Lifetime (τ_T) | Reference |
|---|---|---|---|---|
| Tin(IV)-protoporphyrin IX (SnPP) | ~0.6 - 0.8 | Low (not specified) | ~0.1 - 0.2 ms | nih.gov |
| Tin(IV) octaethylporphyrin | High (not specified) | 0.010 | 32.6 µs | researchgate.net |
| This compound (SnMP) | High (inferred) | Low (inferred) | Significantly > SnPP | nih.govscienceopen.com |
Singlet Oxygen Generation Efficiency and Mechanisms
One of the most significant photophysical properties of this compound is its ability to act as a photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process is crucial for its photoreactive properties. nih.gov
The mechanism of singlet oxygen generation by this compound follows the Type II photochemical process. This mechanism involves the following steps:
Excitation: The ground-state this compound molecule (SnMP) absorbs a photon, promoting it to an excited singlet state (¹SnMP*).
Intersystem Crossing: Due to the heavy tin atom, the excited singlet state efficiently undergoes intersystem crossing to a long-lived excited triplet state (³SnMP*). nih.gov
Energy Transfer: The excited triplet state of the porphyrin transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process excites the oxygen molecule to its highly reactive singlet state (¹O₂) while the porphyrin returns to its ground state. tudublin.ie
The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ), which measures the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. Research on tin protoporphyrin (SnPP) has shown it to be an efficient generator of singlet oxygen, with a quantum yield (Φ_Δ) of 0.58 in methanol (B129727). nih.gov Another study on a tin hematoporphyrin (B191378) derivative, Sn(OH)₂HPDME, reported a Φ_Δ of 0.28. ias.ac.inresearchgate.net Given the structural similarities, this compound is also a potent singlet oxygen sensitizer, a property that underlies its observed photoreactivity. nih.gov
| Compound | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent | Reference |
|---|---|---|---|
| Tin(IV)-protoporphyrin IX (SnPP) | 0.58 | Methanol | nih.gov |
| Sn(OH)₂ Hematoporphyrin Dimethyl Ester | 0.28 | N,N-Dimethylformamide | ias.ac.inresearchgate.net |
| Sn(IV) N-confused porphyrins | 0.65 - 0.72 | DMSO | researchgate.net |
Computational Chemistry and Theoretical Modeling of this compound
Density Functional Theory (DFT) for Electronic Structure and Geometric Optimization
Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the electronic structure and geometry of metalloporphyrins, including tin(IV) complexes. DFT methods calculate the electronic energy of a molecule based on its electron density, offering a balance between computational cost and accuracy that is well-suited for the large size of porphyrin systems.
Furthermore, DFT provides a detailed description of the electronic structure. It calculates the energies and compositions of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and its lowest-energy electronic transitions observed in UV-visible spectroscopy. Studies on various Sn(IV) porphyrins have successfully used DFT to analyze their electronic properties and the nature of the chemical bonding between the tin center and the nitrogen atoms of the porphyrin core.
Prediction of Spectroscopic Properties through Quantum Chemical Calculations
Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of porphyrins. TD-DFT is an extension of DFT that allows for the calculation of excited-state energies and properties, making it ideal for simulating UV-visible absorption spectra.
For this compound, TD-DFT calculations can predict the energies of the electronic transitions that give rise to its characteristic absorption spectrum. Porphyrin spectra are dominated by an intense Soret (or B) band in the near-UV region (~400 nm) and weaker Q-bands in the visible region (~500-650 nm). TD-DFT can model the energies and oscillator strengths (intensities) of these transitions, which arise from excitations between the frontier molecular orbitals. The accuracy of these predictions depends on the choice of the functional and basis set used in the calculation. Researchers have demonstrated that TD-DFT can effectively characterize the spectra of various tin(IV) porphyrins, including the effects of axial ligands on the positions of the Soret and Q bands.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution. This allows for the exploration of the conformational landscape of the porphyrin, revealing how the macrocycle might flex, ruffle, or saddle. It also provides a dynamic picture of the behavior of the peripheral ethyl and propionic acid side chains.
When this compound is simulated in a specific environment, such as water or a lipid bilayer, MD can reveal crucial information about its solvation, aggregation tendencies, and binding interactions. By tracking the positions and orientations of the porphyrin and surrounding molecules over nanoseconds or longer, MD simulations can help explain its behavior in complex biological or chemical systems, which cannot be captured by static quantum chemical calculations.
Machine Learning and Deep Learning Applications for Metalloporphyrin Property Prediction
In recent years, machine learning (ML) and deep learning have emerged as powerful techniques for accelerating the discovery and design of molecules with desired properties. In the field of metalloporphyrins, these data-driven approaches are being used to predict a wide range of characteristics, bypassing the need for expensive and time-consuming experiments or quantum chemical calculations for every new compound.
Researchers have developed ML models trained on large databases of known porphyrins to predict properties such as singlet oxygen generation efficiency, absorption spectra, and redox potentials. tudublin.ie These models learn the complex relationships between the molecular structure of a porphyrin (e.g., the central metal, peripheral substituents) and its resulting photophysical or chemical properties.
For a compound like this compound, ML models could be used to rapidly screen virtual libraries of related structures to identify derivatives with optimized properties, such as a higher absorption coefficient in the therapeutic window or enhanced singlet oxygen quantum yield. Deep learning models, such as graph neural networks, are particularly adept at learning from the two-dimensional structure of molecules and have shown high accuracy in predicting the properties of thousands of different metalloporphyrins. tudublin.ie This approach holds significant promise for the future design of novel photosensitizers and catalysts based on the tin porphyrin scaffold.
Mechanistic Insights into the Biochemical and Cellular Actions of Tin Mesoporphyrin
Detailed Analysis of the Heme Oxygenase Enzyme System
The heme oxygenase (HO) enzyme system plays a central role in the catabolism of heme, a prosthetic group essential for various hemoproteins. This system is crucial for cellular homeostasis, particularly in managing free heme, which can be pro-oxidant frontiersin.orgresearchgate.net.
Catalytic Mechanism of Heme Degradation to Biliverdin (B22007) and Carbon Monoxide
The catalytic process proceeds through a series of monooxygenation cycles. Initially, dioxygen binds to the iron(III) ion in heme, accepting an electron and undergoing heterolytic fission of the pi bond nih.gov. A concomitant protonation of the dioxygen by an activated water molecule leads to the formation of an Fe-OOH species nih.gov. This hydroxyl group then acts as a nucleophile, attacking the alpha position of the porphyrin ring nih.gov. Subsequent binding of oxygen liberates carbon monoxide and forms Fe²⁺, which is released upon further cleavage of the central cycle to yield biliverdin nih.gov. The biliverdin-IXα produced is then rapidly reduced to bilirubin-IXα by the cytosolic enzyme NAD(P)H:biliverdin reductase (BVR) frontiersin.orgresearchgate.netapexbt.commdpi.com.
Characteristics and Regulation of Heme Oxygenase Isoenzymes (HO-1, HO-2)
In mammals, two principal, catalytically active isoforms of heme oxygenase have been characterized: heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) researchgate.netresearchgate.netapexbt.commdpi.comscienceopen.com. A third isoform, HO-3, has been identified but exhibits low enzyme activity and is nearly identical to HO-2 in its amino acid sequence researchgate.netscienceopen.com.
Heme Oxygenase-1 (HO-1) HO-1, also known as heat shock protein 32 (HSP32), is an inducible protein with an approximate molecular mass of 32 kDa mdpi.comnih.govscienceopen.com. While typically expressed at low basal levels in most tissues, its expression can be rapidly and significantly upregulated in response to various stimuli, including its substrate heme, heat shock, heavy metals, and oxidative stress frontiersin.orgnih.govaap.orgscienceopen.com. Tissues involved in red blood cell degradation, such as the spleen and reticuloendothelial cells in the liver and bone marrow, exhibit high basal expression of HO-1 researchgate.net. The induction of HO-1 is a key cellular stress response and is associated with cytoprotective effects against oxidative stress and programmed cell death frontiersin.orgresearchgate.netapexbt.com.
Heme Oxygenase-2 (HO-2) HO-2 is a constitutively expressed isoform, meaning it is present under normal physiological conditions and is generally unresponsive to the inducers of HO-1 researchgate.netmdpi.comaap.orgscienceopen.com. It has an apparent molecular mass of approximately 36 kDa mdpi.comscienceopen.com. HO-2 is widely distributed throughout the body, with its highest concentrations found in the brain and testes researchgate.netmdpi.comnih.gov. Both HO-1 and HO-2 catalyze the identical biochemical reaction of heme to biliverdin-IXα, sharing similar substrate specificity and cofactor requirements mdpi.com. The activity of HO-2 can be influenced by chemical modifications such as phosphorylation and by calcium-mobilizing agents researchgate.net.
The distinct characteristics of HO-1 and HO-2 are summarized in the table below:
| Characteristic | Heme Oxygenase-1 (HO-1) | Heme Oxygenase-2 (HO-2) |
| Inducibility | Inducible by stress stimuli | Constitutively expressed |
| Molecular Mass | ~32 kDa | ~36 kDa |
| Primary Expression | Spleen, liver, bone marrow (basal); ubiquitous upon induction | Brain, testes; widely distributed |
| Physiological Role | Stress response, cytoprotection | Basal heme metabolism, neuronal signaling |
| Regulation | Transcriptional activation | Chemical modifications, Ca²⁺ mobilization |
Transcriptional and Translational Regulation of Heme Oxygenase-1 by Metalloporphyrins
The expression of HO-1 is primarily regulated at the transcriptional level frontiersin.org. Its promoter contains enhancer sequences that bind to various redox-sensitive transcription factors, including nuclear factor E2-related factor-2 (Nrf2), activator protein-1 (AP-1), and hypoxia-inducible factor (HIF) frontiersin.org.
Nrf2 is recognized as the major transcriptional regulator of the HMOX1 gene, which encodes HO-1. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon cellular stress, Keap1 detaches from Nrf2, allowing Nrf2 to translocate to the nucleus where it binds to antioxidant response elements (AREs), also known as stress response elements (StREs), thereby regulating the transcription of antioxidant genes, including HMOX1 scienceopen.com.
The heme-binding protein BTB and CNC homologue 1 (Bach1) acts as a negative transcriptional regulator of the HMOX1 gene. Bach1 forms a complex with small Maf proteins and competes with Nrf2 for binding to StRE sites. Heme itself can inhibit Nrf2-DNA-binding activity by forming a complex with Bach1 and promoting its nuclear export.
Metalloporphyrins, synthetic derivatives of heme, can influence HO-1 expression. For instance, tin mesoporphyrin (SnMP) has been shown to induce HO-1 mRNA and protein expression. This induction is partly mediated by the de-repression of the HO-1 promoter through SnMP's interaction with Bach1. Furthermore, SnMP can accelerate the degradation of Bach1 protein, contributing to increased HO-1 expression. Studies have indicated that while metalloporphyrins like zinc protoporphyrin (ZnPP) can induce HO-1 expression, this might involve mechanisms such as mediating the binding of early growth response-1 (Egr-1) to the HO-1 promoter. It is important to note that metalloporphyrins can also have off-target effects, modulating the activity of other enzymes like nitric oxide synthase (NOS) and cytochrome P450 nih.gov.
Molecular Basis of Heme Oxygenase Inhibition by this compound
This compound (SnMP), also known as stannsoporfin, is a metalloporphyrin designed as a potent inhibitor of heme oxygenase activity. Its inhibitory action is central to its biological effects.
Competitive Inhibition Kinetics and Affinity Studies (Ki Values)
SnMP functions as a competitive inhibitor of heme oxygenase. This means that SnMP competes with the natural substrate, heme, for binding to the active site of the HO enzyme. Due to its structural similarity to heme, SnMP can bind to the enzyme but cannot be oxidatively degraded, thereby blocking the catalytic process.
Research has demonstrated that SnMP exhibits a high binding affinity for heme oxygenase. For instance, in in vitro studies using rat splenic microsomal heme oxygenase, this compound IX was found to be a potent competitive inhibitor with an inhibition constant (Ki) of 0.014 µM nih.gov. This Ki value is significantly lower than the Michaelis-Menten constant (Km) values for heme with HO-1 (0.24 µM) and HO-2 (0.67 µM). This indicates that SnMP has a much higher binding affinity to the enzyme than its natural substrate, heme.
A comparative study evaluating the potency of various metalloporphyrins in inhibiting HO-1 and HO-2 isoenzymes revealed that SnMP demonstrated the highest potency in suppressing the activities of both HO-1 and HO-2 researchgate.net. Interestingly, metalloporphyrins, including SnMP, generally show more selective inhibition towards the HO-2 isoenzyme compared to HO-1 researchgate.net.
The competitive inhibition kinetics are summarized in the table below:
| Compound | Enzyme Target | Km (µM) or Ki (µM) | Reference |
| Heme | HO-1 | Km = 0.24 | |
| Heme | HO-2 | Km = 0.67 | |
| This compound IX | Rat splenic microsomal HO (general) | Ki = 0.014 | nih.gov |
Impact on Downstream Metabolites of Heme Catabolism
By competitively inhibiting heme oxygenase, this compound directly impacts the downstream products of heme catabolism. The primary consequence of HO inhibition by SnMP is the reduction in the production of biliverdin and carbon monoxide. Since biliverdin is the precursor to bilirubin (B190676), SnMP's action leads to decreased bilirubin formation. This mechanism is the basis for its investigation in conditions characterized by excessive bilirubin levels.
The inhibition of heme degradation also influences iron metabolism. Heme oxygenase activity releases ferrous iron from heme researchgate.netapexbt.commdpi.comnih.gov. When HO is inhibited by SnMP, the release of this iron is reduced, which can affect intracellular iron levels. Studies in mice have shown that SnMP treatment can lead to dose-dependent increases in intestinal iron absorption and can reduce the activity of hepatic 5-aminolevulinate (ALA) synthase and ALA dehydratase, enzymes involved in heme biosynthesis. This suggests that intermediates in heme metabolism, particularly ALA levels, may play a role in regulating duodenal iron absorption. The effect of SnMP on iron absorption was found to be reversible.
Modulation of Intracellular Redox Homeostasis by this compound
The maintenance of intracellular redox balance is critical for cellular function and survival. This compound's primary mechanism of action, the inhibition of heme oxygenase, significantly impacts this balance, leading to alterations in reactive oxygen species (ROS) levels, the glutathione (B108866) system, and NADPH generation pathways.
Effects on Reactive Oxygen Species (ROS) Production and Scavenging
This compound treatment has been consistently shown to increase oxidative stress, primarily evidenced by an upregulation of reactive oxygen species (ROS) mdpi.comresearchgate.netnih.gov. Heme oxygenase-1 (HO-1), one of the main isoforms of HO, plays a crucial role in cellular antioxidant defense and detoxification mdpi.com. By inhibiting HO-1, SnMP disrupts this protective mechanism, leading to an accumulation of pro-oxidant conditions within the cell.
Research findings indicate that this increase in oxidative stress contributes to a reduction in cell proliferation and migration in certain cancer cell lines, such as non-small-cell lung cancer (NSCLC) A549 cells mdpi.comresearchgate.netnih.gov. While ROS are naturally produced at various cellular sites, including mitochondria, monoamine oxidase (MAO), and nitric oxide synthase (NOS), the precise balance between ROS production and scavenging pathways dictates the cellular redox state nih.govscispace.com. The inhibition of HO by SnMP shifts this balance towards increased ROS levels. For instance, studies using tin protoporphyrin (SnPP), a related metalloporphyrin, have demonstrated its ability to modulate hydrogen peroxide (H2O2) formation in macrophages by inhibiting HO activity frontiersin.org.
Interplay with the Glutathione System and Antioxidant Pathways
A significant consequence of this compound's action on redox homeostasis is its impact on the glutathione (GSH) system, a cornerstone of cellular antioxidant defense mdpi.comnih.gov. SnMP treatment leads to a depletion of cellular glutathione content mdpi.comresearchgate.netnih.gov. In response to this depletion, cells attempt to counteract the oxidative burden. For example, in A549 NSCLC cells, SnMP treatment resulted in a notable increase in the protein levels of glutamate-cysteine ligase catalytic (GCLC) subunit mdpi.com. GCLC is a key enzyme in glutathione synthesis, and its upregulation signifies the cell's effort to promote GSH production to restore redox balance mdpi.comnih.gov.
The broader cellular antioxidant response involves complex interplay with pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. This pathway regulates the expression of various antioxidant and detoxification enzymes, including HO-1 itself, as well as enzymes involved in glutathione biosynthesis like GCLC and glutamate-cysteine ligase modifier (GCLM) mdpi.complos.orgsemanticscholar.org. The cytoprotective effects of HO-1, which include reducing oxidative damage, are partly mediated by its influence on GSH levels, with heme-derived carbon monoxide (CO) also contributing to the maintenance of the body's antioxidant response to oxidative stress mdpi.com.
Influence on the Pentose (B10789219) Phosphate (B84403) Pathway and NADPH Generation
This compound influences this pathway. Research has investigated SnMP's effect on glucose-6-phosphate dehydrogenase (G6PD), which is the rate-limiting enzyme of the PPP and a primary contributor to NADPH production mdpi.com. Upregulation of G6PD activity is frequently observed in various cancers, highlighting the PPP's significance as a target for regulating redox homeostasis in malignant cells mdpi.com. Furthermore, TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein involved in glucose metabolism, can direct glucose towards the PPP mdpi.commdpi.com. TIGAR's activity facilitates the generation of NADPH and ribose-5-phosphate, both of which are vital precursors for DNA biosynthesis and repair, and contribute to decreasing intracellular ROS levels mdpi.comwikipedia.orgkhanacademy.org. A metabolic shift towards the PPP, leading to NADPH generation, is particularly active in macrophages and is indispensable for efficient heme detoxification and the maintenance of redox homeostasis, with this shift being controlled by HO-dependent carbon monoxide generation researchgate.net.
Exploration of Off-Target Interactions and Alternative Enzyme Inhibition
While this compound is primarily recognized as a potent competitive inhibitor of heme oxygenase mdpi.comwikipedia.orgresearchgate.netapexbt.com, its structural similarity to heme, a prosthetic group integral to numerous proteins, suggests potential for off-target interactions with other heme-containing enzymes frontiersin.orgroyalsocietypublishing.org.
Metalloporphyrins, including SnMP, have been noted for their lack of absolute selectivity, which can lead to undesired side effects given heme's widespread involvement in critical physiological enzymes frontiersin.orgroyalsocietypublishing.org. Specifically, SnMP has been identified as the most potent inhibitor for both HO-1 and HO-2 isoforms among various metalloporphyrins tested, yet none of these compounds demonstrated selective inhibition solely for HO-1 royalsocietypublishing.org. This non-selectivity can extend to other heme-containing enzyme systems, such as nitric oxide synthase (NOS), soluble guanylyl cyclase (sGC), and the cytochrome P450 (CYP450) family of enzymes frontiersin.orgroyalsocietypublishing.org. While some metalloporphyrins, like chromium mesoporphyrin IX, have shown in vitro selectivity against HO at specific low concentrations (e.g., ≤ 5 µM) without affecting NOS or sGC, the development of truly isozyme-selective HO inhibitors remains an important area of research royalsocietypublishing.org.
Beyond direct enzyme inhibition, SnMP has been observed to exert other cellular effects. For instance, in vitro studies have shown that SnMP can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells through interactions with CD14+ monocytes oup.comduke.edu. This T cell response is dependent on interactions with MHC class I and II on the surface of CD14+ monocytes, suggesting a broader role for HO-1 in dampening non-specific T cell activation and maintaining immune homeostasis oup.comduke.edu. Additionally, the inhibition of HO-1 by this compound was found to only partially abolish the cytoprotective effect of lansoprazole (B1674482) in hepatic cells, indicating that other pathways or interactions might be involved in lansoprazole's protective mechanism plos.org.
Research Applications and Preclinical Investigations of Tin Mesoporphyrin
Research in Hyperbilirubinemia Models
Hyperbilirubinemia, particularly in neonates, is a common condition resulting from increased bilirubin (B190676) production and/or impaired bilirubin elimination. SnMP offers a preventive strategy by targeting the source of bilirubin formation.
Heme oxygenase (HO) is the pivotal enzyme responsible for breaking down heme into equimolar quantities of ferrous iron, carbon monoxide (CO), and biliverdin (B22007), which is then rapidly converted to bilirubin by biliverdin reductase ontosight.aiwikipedia.org. By competitively binding to the active site of HO, SnMP effectively suppresses its activity, thereby inhibiting the initial step of bilirubin synthesis wikipedia.orgwikipedia.org.
Preclinical investigations in various neonatal animal models have demonstrated SnMP's efficacy in inhibiting HO activity. Studies in neonatal rats and rhesus monkeys (non-human primates) have shown that SnMP, along with its precursor tin protoporphyrin (SnPP), can effectively inhibit HO activity in vivo ontosight.aiwikipedia.orgwikidata.org. A comparative analysis revealed that SnMP exhibits a significantly enhanced potency, being tenfold or more effective than SnPP in inhibiting in vivo heme catabolism due to the reduction of vinyl groups to ethyl groups on its porphyrin macrocycle wikipedia.orgwikidata.org.
Early research indicated that SnPP could cross the placenta and blood-brain barrier in neonatal rats, leading to the inhibition of brain HO activity, although its clearance from the brain was relatively rapid, with a half-life of 1.7 days ontosight.ai. However, later studies suggested that SnMP did not appear to significantly affect brain HO activity after subcutaneous administration in adult rats ontosight.ai. Furthermore, a study in an animal model of Dubin-Johnson syndrome specifically noted that weekly injections of SnMP markedly inhibited HO activity in the liver and spleen, but not in the brain wikidata.org.
The inhibition of HO activity by SnMP directly translates into a reduction in bilirubin production. This effect has been consistently observed across both in vitro and in vivo experimental systems wikipedia.orgctdbase.org.
In neonatal rats, a single dose of SnMP (1 µmol/kg body weight) was effective in preventing the transient increase in serum bilirubin that typically occurs 24 hours after birth wikipedia.org. Moreover, it substantially reduced serum bilirubin levels in 7-day-old suckling neonates with delta-aminolevulinic acid (ALA)-induced hyperbilirubinemia wikipedia.org. In experiments involving bile duct-cannulated rats, SnMP administration led to a prompt and sustained decrease in bilirubin output in bile, further confirming its role in suppressing bilirubin formation rather than affecting its excretion wikipedia.org. These findings underscore SnMP's potential as an agent to moderate hyperbilirubinemia by directly inhibiting the enzymatic pathway responsible for bilirubin synthesis ontosight.aiwikipedia.org.
These findings highlight the utility of CO excretion as a direct and quantitative measure of HO inhibition and the subsequent reduction in heme catabolism by compounds like SnMP.
Neuroprotection Research in Models of Cerebral Injury
Beyond its role in hyperbilirubinemia, SnMP has been investigated for its neuroprotective properties, particularly in models of cerebral injury such as intracerebral hemorrhage (ICH). Secondary brain injury following ICH is complex, involving the release of toxic heme degradation products.
Intracerebral hemorrhage (ICH) is a severe form of stroke where blood accumulates within the brain parenchyma, leading to mechanical damage and secondary injury mechanisms, including the release of toxic heme degradation products like iron and bilirubin dsmz.dewikipedia.orgwikidata.org. Heme oxygenase-1 (HO-1) protein levels are known to increase after ICH wikipedia.org.
SnMP has demonstrated a significant capacity to attenuate brain injury in experimental models of ICH. In a pig ICH model, the administration of SnMP led to a substantial reduction in both intracerebral hematoma and edema volumes dsmz.denih.gov.
Table 1: Effect of SnMP on Hematoma and Edema Volumes in a Pig ICH Model dsmz.de
| Parameter | Vehicle Controls (cc) | SnMP-Treated (cc) | p-value |
| Hematoma Volume | 1.39 ± 0.30 | 0.68 ± 0.08 | < 0.025 |
| Edema Volume | 1.77 ± 0.31 | 1.16 ± 0.33 | < 0.05 |
In addition to reducing hematoma and edema, SnMP has also been shown to reduce neuronal loss in a rabbit ICH model wikipedia.org. The observed attenuation of edema by HO inhibitors like SnPP (a related compound) in hemoglobin-induced edema models further supports the role of heme catabolism products in brain injury following ICH fishersci.ca.
While SnMP's primary action is HO inhibition, its neuroprotective effects in cerebral injury models extend beyond simply reducing bilirubin. The degradation of heme by HO in the brain releases iron, carbon monoxide, and biliverdin wikipedia.org. Free iron and unconjugated bilirubin are known contributors to oxidative stress, edema, neutrophil infiltration, and neuronal death following ICH wikidata.org. Therefore, inhibiting HO activity with SnMP can reduce the production of these toxic heme degradation products, including free iron dsmz.de.
However, in vitro investigations into SnMP's direct effects on iron handling have yielded specific results. Studies indicated that SnMP did not stabilize ferritin iron against reductive release, nor did it decrease the formation of iron-induced thiobarbituric acid reactive substances (TBARS) in brain homogenates dsmz.de. This suggests that SnMP's neuroprotective mechanism in ICH may not involve direct iron chelation or antioxidant effects directly tied to iron scavenging, but rather by preventing the initial release of iron from heme via HO inhibition.
Regarding inflammatory modulation, ICH induces a complex secondary injury cascade involving inflammation, red blood cell lysis, and thrombin production, all of which contribute to blood-brain barrier disruption, cerebral edema, and neuronal death wikidata.org. While HO-1 induction in immune cells generally promotes an anti-inflammatory macrophage profile and modulates inflammatory cytokine production fishersci.co.uknih.gov, the precise role of HO isoforms after ICH is complex. Nonspecific HO inhibitors like SnMP have been shown to reduce brain injury, suggesting that both HO-1 and HO-2 isoforms may have predominantly deleterious effects in the context of ICH easychem.org. Thrombin, a critical coagulation protein rapidly produced after ICH, can also exacerbate injury by promoting inflammatory cell infiltration, blood-brain barrier breakdown, and cerebral edema through the activation of protease-activated receptors on microglia/macrophages, which in turn enhance the production of various inflammatory mediators wikidata.orgeasychem.org. While the direct modulation of these specific inflammatory pathways by SnMP is not fully elucidated, its observed reduction in edema implies an indirect impact on the inflammatory cascade by limiting the formation of pro-inflammatory heme degradation products.
Advanced Research Methodologies and Experimental Design
In Vivo Animal Model Investigations
Advanced Imaging and Histopathological Analysis of Tissue Responses
In studies utilizing the aggressive spontaneous murine model of mammary adenocarcinoma (MMTV-PyMT), immunofluorescence staining of frozen tumor sections has been employed. This technique allowed for the colocalization of HO-1 positive events with tumor-associated macrophage (TAM) markers, such as F4/80, providing visual evidence of HO-1 expression within the tumor microenvironment aacrjournals.org. This highlights the utility of advanced imaging in dissecting cellular interactions and the spatial distribution of key enzymes.
Furthermore, research investigating the effects of SnMP in experimental intracerebral hemorrhage has utilized a range of histopathological analyses. These include histochemistry for heme and iron, single- and double-label immunofluorescence, and lectin affinity fluorescence on vibratome sections oup.com. These comprehensive approaches enable researchers to assess changes in heme and iron deposition, identify specific cell types, and evaluate vascular integrity within affected tissues.
Immunohistochemical analysis has also been applied to evaluate renal HO-1 expression. For instance, in studies assessing d-serine-induced nephrotoxicity, immunohistochemical staining confirmed copious HO-1 expression in renal proximal tubules in groups treated with SnCl2, while showing weak immunostaining in d-serine-treated groups, demonstrating the visual quantification of protein expression in specific tissue compartments researchgate.net. Additionally, Laser Doppler imaging has been used to assess blood flow recovery, revealing that SnMP treatment could attenuate improved blood flow in certain experimental contexts researchgate.net.
Molecular Biology and Omics Approaches
Molecular biology and omics approaches provide a deep understanding of the genetic and proteomic changes induced by Tin mesoporphyrin, offering insights into its mechanisms of action at a molecular level.
Gene Expression Analysis (e.g., HO-1 mRNA levels)
Gene expression analysis, particularly focusing on HO-1 mRNA levels, is a cornerstone in studying SnMP's effects. This compound, while being a competitive inhibitor of HO activity, paradoxically induces HO-1 mRNA expression researchgate.netnih.govaap.org. This induction is mediated through a de-repression mechanism involving Bach1, a transcription factor that typically suppresses the HO-1 gene researchgate.netnih.gov. SnMP not only de-represses the HO-1 promoter by binding to Bach1 but also accelerates Bach1 protein degradation, thereby indirectly affecting the HO-1 promoter researchgate.netnih.govmdpi.com.
Quantitative reverse transcriptase PCR (RT-qPCR) is a widely used technique for measuring HO-1 mRNA levels. Studies have employed RT-qPCR to evaluate both basal and induced HO-1 gene expression in various cell lines, such as A549 and BEAS-2B, and in animal models aacrjournals.orgmdpi.comspandidos-publications.com. For example, behavioral training has been shown to significantly upregulate HO-1 mRNA in the hippocampus of mice, while dark-rearing conditions resulted in downregulation, indicating the dynamic regulation of HO-1 expression spandidos-publications.com.
Microarray analysis has provided significant clinical relevance by revealing that high HO-1 expression is a poor prognostic factor in breast cancer patients undergoing chemotherapy aacrjournals.orgnih.govnih.govkcl.ac.uk. Similarly, microarray datasets from clinical biopsies of glioma patients have shown that HMOX1 expression levels significantly increase with higher glioma grades (grade IV compared to grades I, II, and III) and correlate with chemotaxis gene expression mdpi.com. The transcriptional regulation of HO-1 is also influenced by microRNA (miR) molecules; for instance, miR-217 and miR-377 can reduce HO-1 mRNA abundance, while miR-24 and miR-1225 can upregulate it by activating the Nrf2 pathway, and miR-378 can post-transcriptionally downregulate HO-1 mRNA mdpi.com.
Table 1: Summary of HO-1 Gene Expression Modulation by SnMP
| Factor/Condition | Effect on HO-1 mRNA Expression | Mechanism/Technique | Citation |
| SnMP Treatment | Induction | De-repression of Bach1, accelerated Bach1 degradation, RT-qPCR | researchgate.netnih.govaap.orgmdpi.com |
| Chemotherapy | Associated with poor prognosis (high HO-1) | Microarray analysis in breast cancer patients | aacrjournals.orgnih.govnih.govkcl.ac.uk |
| Glioma Grade IV | Significant increase | Microarray analysis of clinical biopsies | mdpi.com |
| Behavioral Training | Upregulation | RT-qPCR in mouse hippocampus | spandidos-publications.com |
| Dark-rearing | Downregulation | RT-qPCR in mouse hippocampus | spandidos-publications.com |
| miR-217, miR-377 | Reduction | MicroRNA regulation | mdpi.com |
| miR-24, miR-1225 | Upregulation (via Nrf2) | MicroRNA regulation | mdpi.com |
| miR-378 | Post-transcriptional downregulation | MicroRNA regulation | mdpi.com |
Protein Expression and Quantification (e.g., HO-1 protein, G6PD, TIGAR, GCLC)
Protein expression and quantification studies are essential for understanding the functional consequences of SnMP's molecular interactions. SnMP has been shown to induce HO-1 protein expression researchgate.netresearchgate.netnih.govaap.org. This induction can occur despite SnMP's inhibitory effect on HO activity, suggesting a compensatory mechanism where the cell increases the production of the enzyme even as its activity is blocked researchgate.net. Western blot analysis is a common method for quantifying protein levels. For example, Western blot analysis has been used to evaluate the expression of HO-1, TP53-induced glycolysis and apoptosis regulator (TIGAR), Glucose-6-phosphate dehydrogenase (G6PD), and Glutamate-cysteine ligase catalytic subunit (GCLC) in A549 non-small-cell lung cancer (NSCLC) cell lines after SnMP treatment mdpi.com.
Research indicates that HO-1 protein is overexpressed in A549 NSCLC cells compared to non-cancerous cells mdpi.com. While SnMP can upregulate HO-1 protein in monocytes, its effect on HO-1 protein expression in T cells was not significant aai.org. The degradation of Bach1 protein is also accelerated by SnMP, which contributes to the increased HO-1 expression researchgate.netnih.govmdpi.com. HO-1 protein itself can undergo increased degradation in the presence of SnMP, even with elevated transcription researchgate.net. HO-1 is known to be present in various cellular compartments, including microsomes, mitochondria, the cell nucleus, and the plasma membrane, and can also be secreted wikipedia.orgmdpi.com.
The involvement of G6PD, TIGAR, and GCLC highlights SnMP's broader impact on cellular metabolism and antioxidant defense. G6PD is the rate-limiting enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway crucial for nucleic acid precursors and NADPH synthesis mdpi.com. TIGAR, activated by the tumor suppressor p53, directs glucose towards the PPP mdpi.com. GCLC is a component of the glutathione (B108866) system, and its quantification helps assess SnMP's influence on oxidative stress and cellular detoxification mdpi.com.
Table 2: Protein Expression Changes in Response to SnMP Treatment
| Protein | Observed Change with SnMP | Method of Quantification | Context/Finding | Citation |
| HO-1 | Increased expression | Western blot, Immunohistochemistry | Induced in various cell types and tissues; overexpressed in A549 NSCLC cells | researchgate.netresearchgate.netnih.govaap.orgmdpi.com |
| Bach1 | Decreased protein (accelerated degradation) | Not explicitly stated, inferred from context of HO-1 induction | De-represses HO-1 promoter | researchgate.netnih.govmdpi.com |
| G6PD | Evaluated (specific change not detailed in snippets) | Western blot | A549 NSCLC cell lines | mdpi.com |
| TIGAR | Evaluated (specific change not detailed in snippets) | Western blot | A549 NSCLC cell lines | mdpi.com |
| GCLC | Evaluated (specific change not detailed in snippets) | Western blot | A549 NSCLC cell lines | mdpi.com |
Single-Cell RNA Sequencing for Dissecting Cellular Heterogeneity in Response to Treatment
Single-cell RNA sequencing (scRNA-seq) has revolutionized the study of cellular heterogeneity, offering an unprecedented resolution to analyze gene expression profiles at the individual cell level. This advanced methodology is particularly powerful for identifying novel cell subgroups, dissecting cellular heterogeneity, and characterizing the transcriptomic features of single cells in response to treatment researchgate.netnih.govnih.govoaepublish.com.
In the context of this compound research, scRNA-seq analysis has been crucial in supporting the clinical relevance of observations in preclinical cancer models. Specifically, scRNA-seq data from breast cancer patients suggested that the myeloid lineage is a significant source of HO-1 expression within human breast tumors. This expression was also found to be co-expressed with immune checkpoints like PD-L1/2 aacrjournals.orgnih.govnih.govkcl.ac.uknih.govasco.org. This finding underscores the role of scRNA-seq in mapping the cellular landscape of the tumor microenvironment and identifying specific cell populations involved in therapeutic responses.
Beyond cancer research, scRNA-seq has been applied to study erythroid cells, providing a deeper understanding of the intricate pathways involved in erythroid maturation, differentiation, and the encompassing cellular heterogeneity that was previously obscured by bulk-level analyses researchgate.net. The ability of scRNA-seq to uncover global transcriptional profiles and reveal stochasticity, differentiation, and cell fate plasticity makes it an invaluable tool for developing novel therapeutic approaches in various biomedical applications oaepublish.com.
Tumor Microarray Analysis for Correlating HO-1 Expression with Biological Outcomes
Tumor microarray analysis is a high-throughput technique used to simultaneously study the expression of numerous genes in various tumor samples, enabling the correlation of specific gene expression patterns with clinical outcomes. This methodology has been critical in establishing the clinical significance of HO-1 expression in the context of SnMP research.
Microarray data from breast cancer patients have revealed that HO-1 expression is a poor prognostic factor, particularly in patients receiving chemotherapy aacrjournals.orgnih.govnih.govkcl.ac.uk. This finding suggests that elevated HO-1 levels may indicate a less favorable response to standard chemotherapy regimens, highlighting HO-1 as a potential biomarker for treatment stratification or as a target for therapeutic intervention.
Further analysis of microarray datasets from clinical biopsies has demonstrated that HMOX1 expression levels are significantly increased in high-grade gliomas (grade IV) compared to lower grades (I, II, and III) mdpi.com. Moreover, the expression level of HO-1 in these high-grade glioma biopsies has been correlated with chemotaxis gene expression, indicating its potential involvement in the tumor's migratory and invasive properties mdpi.com. These findings emphasize the power of tumor microarray analysis in linking molecular expression patterns to disease progression and biological outcomes.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Next-Generation Tin Mesoporphyrin Analogues with Enhanced Specificity or Novel Mechanisms
Current understanding indicates that SnMP exerts its primary effect through competitive inhibition of heme oxygenase (HO) activity, while also inducing the synthesis of HO protein. The specific nature of the central metal atom and the substitutions on the porphyrin macrocycle significantly influence the compound's interaction with HO. SnMP is known to inhibit both HO-1 and HO-2 isoforms and can also interact with other enzyme systems, such as nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC) nih.govscbt.com.
Future research should focus on designing and synthesizing novel SnMP analogues that exhibit enhanced specificity for particular HO isoforms or other therapeutic targets. This could involve modifying the porphyrin structure or introducing different metal moieties to fine-tune their pharmacological properties. For instance, other metalloporphyrins like chromium mesoporphyrin (CrMP) and zinc bis glycol porphyrin (ZnBG) have shown promise as potent HO inhibitors for conditions like neonatal jaundice, providing a basis for developing new analogues with improved potency and reduced off-target effects scbt.com. Understanding how structural modifications influence the dual control mechanism of HO, balancing enzyme inhibition with protein induction, is crucial for developing more precise therapeutic agents.
Investigation of the Pharmacokinetic Profile and Metabolic Fate of this compound in Preclinical Models
Existing pharmacokinetic data for SnMP indicate a plasma half-life of approximately 3.8 hours following intravenous administration in humans, with minimal excretion in urine and feces. While intramuscular administration achieves comparable plasma concentrations, oral absorption has been shown to be poor in humans and rats. However, studies in mice have demonstrated systemic effects following oral administration, suggesting species-specific absorption characteristics.
Further comprehensive preclinical investigations are essential to fully elucidate the pharmacokinetic profile and metabolic fate of SnMP. This includes detailed studies on its tissue distribution, long-term accumulation, and the potential for release or toxicity of the tin moiety. It is also critical to differentiate the long-term implications of potent and prolonged HO inhibition from acute, transient effects, particularly considering the potential impact on various physiological processes and other heme-containing enzyme systems like cytochrome P450 (CYP450). Such studies are vital for defining optimal therapeutic windows and ensuring safe treatment strategies.
Exploration of Broader Therapeutic Applications Beyond Hyperbilirubinemia, Intracerebral Hemorrhage, and Cancer
This compound has established therapeutic relevance in neonatal hyperbilirubinemia, intracerebral hemorrhage (ICH), and certain cancer types uni-freiburg.deepa.gov209.59.186. Its role as an HO inhibitor and its influence on cellular redox systems suggest broader therapeutic potential.
Beyond its current applications, SnMP warrants exploration in other disease contexts. For instance, research indicates that SnMP can reverse retinoic acid-induced enhancement of phospholipase A2 activity, suggesting a potential role in preventing membrane destabilization. In the field of oncology, SnMP has been investigated as an immune checkpoint inhibitor by targeting myeloid HO-1 activity within the tumor microenvironment, demonstrating therapeutic efficacy comparable to PD-1 blockade in preclinical cancer models 209.59.186. Given HO-1's cytoprotective effects against oxidative injuries and inflammation, SnMP could be explored for conditions characterized by oxidative stress, inflammation, and cellular proliferation disorders beyond its current scope.
Development of Targeted Delivery Systems for this compound to Specific Tissues or Cell Types
The development of targeted delivery systems is crucial for enhancing the efficacy and reducing potential off-target effects of SnMP. Liposomal formulations have already been explored as a means to achieve targeted delivery, particularly to sites of maximal heme degradation such as the spleen, thereby increasing in vivo efficacy nih.govepa.gov.
Future research should focus on developing advanced targeted delivery systems for SnMP. This includes exploring various nanocarriers, such as nanoparticles, micelles, or antibody-drug conjugates, to achieve precise delivery to specific tissues or cell types implicated in disease pathogenesis. Such systems could significantly improve the therapeutic index of SnMP by concentrating the compound at the desired site of action, minimizing systemic exposure, and potentially overcoming challenges related to its absorption and distribution.
Integration of Systems Biology and Network Pharmacology Approaches to Elucidate Complex Interactions
Systems biology and network pharmacology offer a holistic framework to understand the intricate interactions between drugs, biological systems, and diseases. These interdisciplinary fields integrate computational modeling, network analysis, and high-throughput data to predict drug effects at a systems level, encompassing both therapeutic benefits and potential side effects.
Applying these approaches to SnMP can provide a deeper understanding of its complex interactions within biological networks. This includes elucidating how SnMP modulates various signaling pathways, such as the Nrf2/ARE pathway, glutathione (B108866) system, p53 pathway, and JAK2/STAT3 pathway, which are critical for cellular defense, redox homeostasis, and proliferation. Network pharmacology can help to map the multi-target effects of SnMP, identify novel therapeutic targets, and predict potential synergistic or antagonistic interactions with other compounds, thereby guiding the rational design of combination therapies.
Advanced Mechanistic Studies on the Dual Control Mechanism of Heme Oxygenase by Tin Porphyrins
The "dual control mechanism" of heme oxygenase by tin porphyrins, where they competitively inhibit HO activity while simultaneously inducing HO protein synthesis, represents a fascinating area for further investigation. This unique regulatory property distinguishes tin porphyrins from other HO modulators.
Advanced mechanistic studies are needed to fully unravel the molecular intricacies of this dual control. This includes investigating the precise signaling pathways and transcriptional factors (e.g., Bach1) involved in the induction of HO-1 protein by SnMP. Understanding the delicate balance between enzyme inhibition and induction, and how this balance is influenced by the specific chemical structure of the tin porphyrin and the physiological context, is crucial for optimizing its therapeutic application. Such studies could reveal novel insights into heme metabolism and its regulation, potentially leading to the development of more sophisticated therapeutic strategies that leverage both inhibitory and inductive effects for enhanced clinical outcomes.
Q & A
Q. What is the primary biochemical mechanism of tin mesoporphyrin (SnMP) in inhibiting heme oxygenase (HO) activity, and how is this applied in experimental models?
SnMP competitively inhibits HO-1 and HO-2 isoforms by binding to the enzyme’s active site, thereby blocking the degradation of heme into biliverdin, carbon monoxide, and free iron. This mechanism is leveraged in neonatal hyperbilirubinemia studies to reduce bilirubin production . To validate HO inhibition, researchers often measure bilirubin levels in plasma or tissue homogenates using spectrophotometry or HPLC, with SnMP doses ranging from 10–20 mg/kg in murine models . Control experiments should include vehicle-treated groups and HO activity assays (e.g., microsomal HO activity measurements via bilirubin formation rates) .
Q. What are standard protocols for administering SnMP in in vivo studies, and what factors influence dosing regimens?
SnMP is typically administered intraperitoneally or subcutaneously. In neonatal hyperbilirubinemia models, a single dose of 10–20 mg/kg effectively suppresses bilirubin production for 24–48 hours . For chronic studies (e.g., cancer or metabolic disease), repeated doses may be required, but prolonged use risks hematotoxicity, as seen in comparative studies with zinc mesoporphyrin (ZnMP) . Key considerations include:
- Solubility : SnMP requires alkaline solutions (e.g., 2% sodium bicarbonate) for stability.
- Photoreactivity : Avoid light exposure during handling to prevent degradation .
- Tissue distribution : SnMP accumulates in the liver and brain; brain penetration is confirmed in neonatal mice via fluorescence imaging .
Q. How do researchers distinguish SnMP-specific effects from off-target interactions in HO-1 inhibition studies?
Methodological approaches include:
- Genetic controls : Use HO-1 knockout models or siRNA-mediated HO-1 silencing to compare outcomes with SnMP-treated wild-type models .
- Rescue experiments : Co-administer HO byproducts (e.g., bilirubin or carbon monoxide donors) to reverse SnMP effects .
- Dose-response curves : Establish a correlation between SnMP concentration and HO activity suppression, ensuring effects plateau at higher doses .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating SnMP as an immune checkpoint inhibitor in combination with chemotherapy?
Preclinical cancer studies (e.g., breast cancer models) combine SnMP with chemotherapeutics like 5-fluorouracil. Key steps:
- Tumor microenvironment (TME) analysis : Use single-cell RNA sequencing to identify myeloid-derived HO-1 expression and correlate with PD-L1/2 levels .
- Immune profiling : Quantify CD8+ T-cell infiltration via flow cytometry and IFN-γ ELISpot assays.
- Therapeutic comparison : Benchmark SnMP against PD-1/PD-L1 inhibitors in the same model to assess efficacy metrics (e.g., tumor volume reduction, survival) .
Q. How can conflicting data on SnMP’s role in oxidative stress be reconciled across different disease models?
SnMP’s dual role—HO inhibition versus indirect antioxidant effects—depends on context:
- Diabetes models : SnMP exacerbates oxidative stress by blocking HO-1–mediated upregulation of EC-SOD and catalase .
- Neuroprotection studies : SnMP reverses propofol-induced HO-1 activation, increasing apoptosis in astrocytes unless co-administered with HO byproducts . To resolve contradictions, researchers should:
- Profile downstream targets : Measure antioxidant enzymes (e.g., SOD, catalase) and oxidative markers (e.g., lipid peroxidation, 8-OHdG) .
- Contextualize HO-1 dynamics : HO-1’s role shifts from cytoprotective to pro-apoptotic under chronic vs. acute stress .
Q. What strategies improve SnMP delivery to the brain for studying neurodegenerative diseases?
Challenges include the blood-brain barrier (BBB) and SnMP’s hydrophobicity. Solutions:
- Nanoparticle encapsulation : Use lipid-based carriers to enhance BBB penetration, as demonstrated in Alzheimer’s β-amyloid aggregation studies .
- Dose optimization : Neonatal mice show higher brain uptake than adults; adjust dosing schedules for age-specific pharmacokinetics .
- Multimodal imaging : Combine SnMP’s intrinsic fluorescence (ex/em: 399/610 nm) with MRI contrast agents for real-time tracking .
Q. How does SnMP’s pharmacodynamic profile compare to other metalloporphyrins in long-term studies?
SnMP exhibits prolonged HO inhibition (>48 hours) due to slow hepatic metabolism, unlike ZnMP, which has a shorter duration but lower hematotoxicity . Critical comparisons include:
- Enzyme specificity : SnMP preferentially inhibits HO-1, while Cr(III) mesoporphyrin targets both HO-1 and HO-2 .
- Toxicity screens : Monitor hematopoietic parameters (e.g., erythrocyte counts) and liver enzymes in chronic dosing regimens .
Methodological Challenges
Q. What are best practices for validating HO inhibition in SnMP-treated models?
- HO activity assays : Use microsomal fractions from liver/spleen to measure bilirubin generation via absorbance at 468 nm .
- Protein quantification : Western blot or ELISA for HO-1/HO-2 to confirm enzyme levels are unaffected (SnMP inhibits activity, not expression) .
- Negative controls : Include inactive porphyrin analogs (e.g., MgMP) to rule out nonspecific effects .
Q. How can researchers address SnMP’s photoreactivity in in vitro assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
